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molecular formula C6H15Cl2FN2 B1444584 1-(2-Fluoroethyl)piperazine dihydrochloride CAS No. 1089279-64-0

1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No. B1444584
M. Wt: 205.1 g/mol
InChI Key: XOKDQVTYEGBKCE-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To the solution of 1,1-dimethylethyl 4-(2-fluoroethyl)-1-piperazinecarboxylate (from a different batch than previously described) (160 g, 0.68 mol) in MeOH (500 mL) was added HCl/MeOH (5M, 1000 mL), and the mixture was heated at 50° C. for 1 h before evaporating most of the solvent. The residue was filtered and washed with MeOH to give the title compound of Step B (122 g, 87% yield). 1H NMR (400 MHz, D2O) δ ppm 3.60-3.78 (m, 10H), 4.80 (t, J=4.4 Hz, 1H), 4.92 (t, J=4.4 Hz, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]1.[ClH:17].CO>CO>[ClH:17].[ClH:17].[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCN1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl.CO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before evaporating most of the solvent
FILTRATION
Type
FILTRATION
Details
The residue was filtered
WASH
Type
WASH
Details
washed with MeOH

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.FCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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